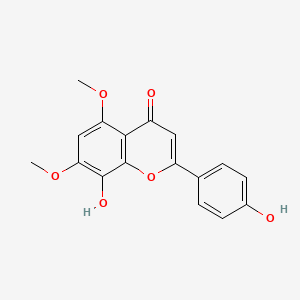
N,3-Dibutylpyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,3-Dibutylpyridin-2-amine is an organic compound that belongs to the class of amines and pyridines It features a pyridine ring substituted with two butyl groups and an amine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,3-Dibutylpyridin-2-amine can be achieved through several methods. One common approach involves the alkylation of pyridine derivatives. For instance, the reaction of 2-aminopyridine with butyl halides under basic conditions can yield this compound. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine group, facilitating the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel may be employed to facilitate the alkylation reactions. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and improve product purity.
化学反応の分析
Types of Reactions
N,3-Dibutylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring, using reagents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridines depending on the reagents used.
科学的研究の応用
N,3-Dibutylpyridin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
作用機序
The mechanism of action of N,3-Dibutylpyridin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modifying their activity. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, influencing their conformation and function.
類似化合物との比較
Similar Compounds
N,N-Dibutylamine: Lacks the pyridine ring, making it less versatile in aromatic interactions.
3-Butylpyridine: Contains only one butyl group, resulting in different steric and electronic properties.
2-Aminopyridine: Lacks the butyl groups, affecting its hydrophobicity and reactivity.
Uniqueness
N,3-Dibutylpyridin-2-amine is unique due to the combination of its pyridine ring and two butyl groups, which confer distinct steric and electronic characteristics. This makes it a valuable compound for studying structure-activity relationships and developing new synthetic methodologies.
特性
CAS番号 |
88260-23-5 |
|---|---|
分子式 |
C13H22N2 |
分子量 |
206.33 g/mol |
IUPAC名 |
N,3-dibutylpyridin-2-amine |
InChI |
InChI=1S/C13H22N2/c1-3-5-8-12-9-7-11-15-13(12)14-10-6-4-2/h7,9,11H,3-6,8,10H2,1-2H3,(H,14,15) |
InChIキー |
OZSNHJYEQAOSFV-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=C(N=CC=C1)NCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8,9-Dimethoxy-2,2-dimethyl-2H,5H-pyrano[3,2-c][1]benzopyran-5-one](/img/structure/B14393457.png)
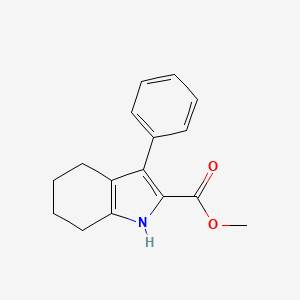
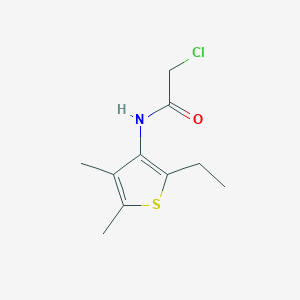
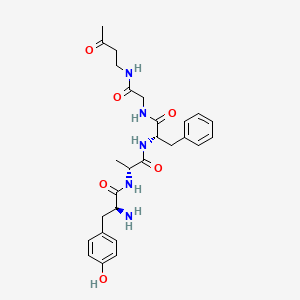
![3-[1-(Furan-2-yl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethyl]pentane-2,4-dione](/img/structure/B14393497.png)

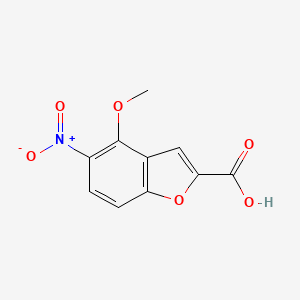
![N-[2-(1-Benzyl-1H-imidazol-5-yl)ethyl]formamide](/img/structure/B14393532.png)
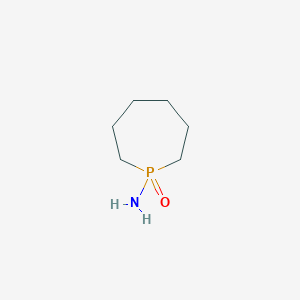

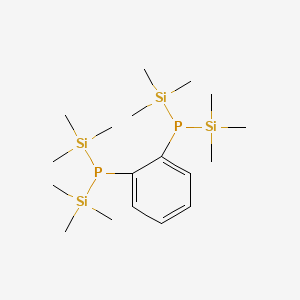
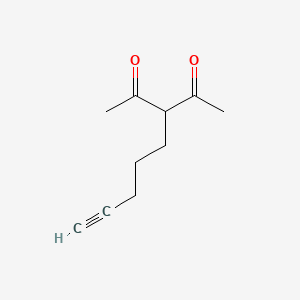
![2-{2-[(3,4-Dimethoxyphenyl)methoxy]ethyl}-2-methyl-1,3-dioxolane](/img/structure/B14393557.png)
